Methyl 2-benzyl-2-cyano-3-phenylpropanoate
Overview
Description
Methyl 2-benzyl-2-cyano-3-phenylpropanoate: is an organic compound with the molecular formula C18H17NO2. It is a derivative of benzenepropanoic acid and is characterized by the presence of a benzyl group, a cyano group, and a phenyl group attached to the propanoate moiety. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzyl cyanide and phenylacetic acid.
Reaction Steps: The reaction involves the esterification of phenylacetic acid with benzyl cyanide in the presence of a strong acid catalyst, such as sulfuric acid.
Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistent quality and yield.
Continuous Flow Synthesis: Some manufacturers may employ continuous flow synthesis techniques to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives and ketones.
Reduction Products: Amines and amides.
Substitution Products: Various esters and amides.
Scientific Research Applications
Chemistry: Methyl 2-benzyl-2-cyano-3-phenylpropanoate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: It is utilized in the development of drugs targeting various diseases, such as cancer and neurological disorders. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-benzyl-2-cyano-3-phenylpropanoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved vary based on the specific use case and the biological system .
Comparison with Similar Compounds
Methyl 2-cyano-3-phenylpropanoate: Lacks the benzyl group present in Methyl 2-benzyl-2-cyano-3-phenylpropanoate.
Methyl 2-benzyl-3-phenylpropanoate: Lacks the cyano group.
Uniqueness: this compound is unique due to the presence of both the benzyl and cyano groups, which contribute to its distinct chemical properties and reactivity compared to similar compounds.
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Properties
IUPAC Name |
methyl 2-benzyl-2-cyano-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRZLMLPFWIGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369614 | |
Record name | methyl 2-benzyl-2-cyano-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42550-72-1 | |
Record name | methyl 2-benzyl-2-cyano-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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